Adefovir dipivoxil

Vue d'ensemble

Description

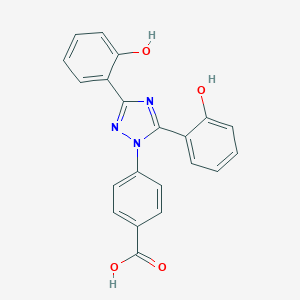

L'adéfovir dipivoxil est un analogue nucléotidique acyclique administré par voie orale, inhibiteur de la transcriptase inverse, principalement utilisé pour le traitement de l'hépatite B chronique. C'est le promédicament diester de l'adéfovir, ce qui signifie qu'il est converti en adéfovir, le médicament actif, dans l'organisme. L'adéfovir dipivoxil est connu pour son efficacité à inhiber la réplication du virus de l'hépatite B en bloquant l'enzyme transcriptase inverse .

Applications De Recherche Scientifique

Adefovir dipivoxil has a wide range of applications in scientific research:

Chemistry: It is used in studies related to nucleotide analogs and their interactions with enzymes.

Biology: Research on its effects on viral replication and its potential use in treating other viral infections.

Medicine: Primarily used in the treatment of chronic hepatitis B, with ongoing research into its efficacy against other viruses.

Industry: Utilized in the development of antiviral drugs and formulations .

Mécanisme D'action

Target of Action

Adefovir dipivoxil primarily targets the Hepatitis B Virus (HBV) polymerase . This enzyme is crucial for the replication of the HBV in the body .

Mode of Action

This compound is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the action of the reverse transcriptase enzyme, thereby inhibiting the replication of the HBV . Specifically, it competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA chain during replication. Once incorporated, it causes premature termination of DNA replication .

Biochemical Pathways

Upon oral administration, this compound, a prodrug, is converted into the active compound adefovir in the body . This conversion is facilitated by intracellular esterases . Adefovir is then phosphorylated by adenylate kinases and nucleoside diphosphate kinases to form adefovir diphosphate, the active metabolite . This active metabolite inhibits the HBV polymerase, leading to a decrease in viral replication and thus a reduction in the viral load .

Pharmacokinetics

This compound has an oral bioavailability of approximately 59% . It reaches peak plasma concentration within 0.58 to 4 hours after administration . The drug is minimally protein-bound and is primarily excreted in the urine . It has an elimination half-life of about 7.5 hours . Notably, the pharmacokinetics of this compound can be affected by renal function, and dose adjustments may be required in patients with renal impairment .

Result of Action

The primary result of this compound’s action is the reduction of HBV replication, leading to a decrease in the viral load . This can lead to improvements in liver function and histology in patients with chronic hepatitis B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and prodrug conversion can be affected by co-administration with other drugs . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as renal impairment can affect the drug’s elimination from the body . Therefore, careful monitoring and potential dose adjustments are necessary in patients with renal impairment .

Safety and Hazards

Adefovir dipivoxil should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The main benefit of adefovir over lamivudine (the first NRTI approved for the treatment of HBV) is that it takes a much longer period of time for the virus to develop resistance to it . The use of cocrystals could be a feasible and valuable approach for improving the physicochemical properties of adefovir dipivoxil .

Analyse Biochimique

Biochemical Properties

Adefovir dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate, which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .

Cellular Effects

This compound has shown efficacy in noncomparative trials in patients with decompensated liver disease, patients co-infected with HIV, and patients pre- or post-liver transplantation . It has been found that most patients with osteomalacia, a condition caused by this compound, had hypophosphatemia, high serum alkaline phosphatase levels, hypouricemia, nondiabetic glycosuria, proteinuria .

Molecular Mechanism

This compound works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA .

Temporal Effects in Laboratory Settings

This compound 10 mg/day significantly improved histological, biochemical, and virological outcomes in hepatitis B e antigen (HBeAg)-positive and -negative patients, and serological outcomes in HBeAg-positive patients . Within 96 weeks of treatment with this compound, a resistance-conferring mutation emerged in viral isolates from 1.6% of patients .

Dosage Effects in Animal Models

In animal reproduction studies with oral this compound, no adverse developmental effects were observed at exposures (Cmax) 23 times higher in rats and 40 times higher in rabbits than those at the recommended human dose .

Transport and Distribution

This compound is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . It is fabricated by replacing the ribose phosphate group of adefovir by the isopolar phosphonomethyl ether functionality .

Subcellular Localization

Given its mechanism of action, it can be inferred that it must reach the site of HBV DNA polymerase (reverse transcriptase), an enzyme crucial for the HBV to reproduce in the body .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'adéfovir dipivoxil implique plusieurs étapes. Une méthode courante comprend la réaction du chlorométhyl pivalate avec l'adéfovir. Le processus implique plusieurs étapes de purification, y compris l'utilisation d'acétate d'éthyle et d'éther tert-butylique méthylique, pour obtenir le produit final .

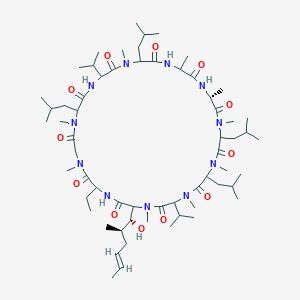

Méthodes de Production Industrielle : Dans les environnements industriels, la production d'adéfovir dipivoxil implique souvent des techniques de cristallisation à grande échelle pour améliorer la dissolution et la stabilité du composé. Par exemple, la formation de cocristaux d'adéfovir dipivoxil-saccharine s'est avérée améliorer considérablement ses propriétés physicochimiques .

Analyse Des Réactions Chimiques

Types de Réactions : L'adéfovir dipivoxil subit diverses réactions chimiques, notamment l'hydrolyse, qui le convertit en adéfovir, le médicament actif. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et Conditions Courants :

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse de l'adéfovir dipivoxil en adéfovir.

Oxydation et Réduction : Ces réactions nécessitent généralement des catalyseurs spécifiques et des environnements contrôlés.

Principaux Produits Formés : Le produit principal formé par l'hydrolyse de l'adéfovir dipivoxil est l'adéfovir, qui est l'agent antiviral actif .

4. Applications de la Recherche Scientifique

L'adéfovir dipivoxil a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans des études relatives aux analogues nucléotidiques et à leurs interactions avec les enzymes.

Biologie : Recherche sur ses effets sur la réplication virale et son utilisation potentielle dans le traitement d'autres infections virales.

Médecine : Principalement utilisé dans le traitement de l'hépatite B chronique, avec des recherches en cours sur son efficacité contre d'autres virus.

Industrie : Utilisé dans le développement de médicaments antiviraux et de formulations .

5. Mécanisme d'Action

L'adéfovir dipivoxil fonctionne en inhibant l'enzyme transcriptase inverse du virus de l'hépatite B. Cette enzyme est cruciale pour la réplication de l'ADN viral. En bloquant cette enzyme, l'adéfovir dipivoxil réduit efficacement la réplication virale et contribue à contrôler l'infection. Le composé est converti en adéfovir dans l'organisme, qui entre ensuite en compétition avec les substrats naturels pour son incorporation dans l'ADN viral, ce qui conduit à une terminaison de chaîne .

Composés Similaires :

Lamivudine : Un autre analogue nucléotidique utilisé pour traiter l'hépatite B, mais avec un taux de développement de la résistance plus élevé.

Entecavir : Un antiviral plus puissant avec un taux de résistance inférieur à celui de l'adéfovir dipivoxil.

Ténofovir : Structure et fonction similaires, mais avec des propriétés pharmacocinétiques différentes.

Unicité : L'adéfovir dipivoxil est unique en son genre pour son équilibre entre efficacité et profil de résistance. Bien qu'il ne soit peut-être pas aussi puissant que certains antiviraux plus récents, il offre une option précieuse pour les patients résistants à d'autres traitements .

Comparaison Avec Des Composés Similaires

Lamivudine: Another nucleotide analog used to treat hepatitis B, but with a higher rate of resistance development.

Entecavir: A more potent antiviral with a lower resistance rate compared to adefovir dipivoxil.

Tenofovir: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness: this compound is unique in its balance of efficacy and resistance profile. While it may not be as potent as some newer antivirals, it offers a valuable option for patients with resistance to other treatments .

Propriétés

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZSCQDILHKSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046487 | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.33e-01 g/L | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively. | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142340-99-6 | |

| Record name | Adefovir dipivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142340-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir dipivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR DIPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

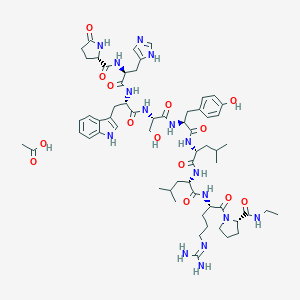

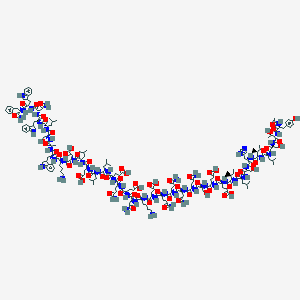

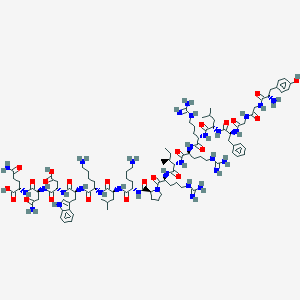

Feasible Synthetic Routes

Q1: How does adefovir dipivoxil exert its antiviral activity against hepatitis B virus (HBV)?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized within the body. Once converted to its active form, adefovir, it acts as a potent inhibitor of HBV polymerase, the enzyme responsible for replicating the virus's DNA. [, , ] This inhibition effectively blocks viral replication, leading to a decrease in viral load and potentially improving liver function. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do describe this compound as the bis(pivaloyloxymethyl) ester prodrug of adefovir, also known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). [] This information can be used to deduce the full structure and calculate the molecular weight.

Q3: Are there any specific spectroscopic techniques mentioned for characterizing this compound?

A3: Yes, researchers used various analytical methods, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [], micellar electrokinetic chromatography [], and X-ray powder diffraction, to analyze this compound and its degradation products. [, ]

Q4: What factors influence the stability of this compound in solid formulations?

A4: Research indicates that incorporating hydrophilic polymers like hydroxyl methyl cellulose, polyvinyl pyrrolidone, and sugar alcohols like lactose or mannitol into solid dispersions of this compound can improve its stability. [, ] These excipients help maintain the drug in its amorphous form, which generally exhibits enhanced dissolution rates.

Q5: How effective is this compound in treating chronic hepatitis B compared to other treatments like lamivudine?

A5: this compound demonstrated significant antiviral activity against HBV, leading to improvements in liver histology, virologic markers, and biochemical parameters in both HBeAg-positive and -negative chronic hepatitis B patients. [, ] Notably, this compound maintained efficacy in cases where lamivudine resistance emerged, highlighting its value as a potential alternative or salvage therapy. [, , , ]

Q6: What is the primary mechanism of resistance to this compound?

A6: Prolonged this compound therapy can lead to the selection of specific mutations in the HBV polymerase gene, such as rtN236T and rtA181V, which confer resistance by reducing the drug's binding affinity to the enzyme. [, , ]

Q7: How does the oral bioavailability of this compound compare between different formulations?

A7: Research in beagle dogs demonstrated that the oral bioavailability of adefovir, the active metabolite of this compound, remained consistent across various formulations, including tablets and suspensions. [] This suggests that factors beyond formulation, such as absorption and metabolic conversion, might play more significant roles in determining its bioavailability.

Q8: Are there any clinically significant drug interactions associated with this compound?

A8: While the provided research primarily focused on its efficacy and resistance profiles, it is crucial to consult comprehensive drug information resources to understand potential drug interactions associated with this compound.

Q9: What are the potential long-term effects of this compound?

A9: Long-term this compound therapy, especially at higher doses, has been associated with renal complications, including hypophosphatemic osteomalacia and Fanconi syndrome. [, , ] Regular monitoring of renal function is crucial in mitigating these risks.

Q10: Have any specific drug delivery strategies been explored to enhance the therapeutic efficacy of this compound?

A10: Researchers have explored the use of self-emulsifying drug delivery systems for this compound, aiming to improve its oral bioavailability. [] These systems work by encapsulating the drug in nano-sized droplets, potentially facilitating better absorption in the gastrointestinal tract.

Q11: What analytical techniques are employed to monitor the quality of this compound during manufacturing?

A11: Pharmaceutical companies employ various analytical methods, including HPLC [, , ] and micellar electrokinetic chromatography [] to ensure the quality and purity of this compound during manufacturing. These techniques help detect and quantify impurities, ensuring the drug's safety and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.